4,4,5,5,5-Pentafluoropentanoic acid
Overview
Description
4,4,5,5,5-Pentafluoropentanoic acid (PFPA) is a fluorinated carboxylic acid that has been used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 192.06 g/mol and a melting point of -39.4 °C. PFPA is synthesized by the reaction of 4-fluorobenzoyl chloride with 5-bromopentanoic acid in a solvent medium such as dimethyl sulfoxide (DMSO).
Scientific Research Applications
Lewis Acid in Organic Chemistry
Tris(pentafluorophenyl)borane, closely related to pentafluoropentanoic acid, is a strong boron Lewis acid extensively used in organic and organometallic chemistry. Its applications include catalytic hydrometallation reactions, alkylations, and aldol-type reactions. It also plays a role in stabilizing less favored tautomeric forms and unusual reactions of early metal acetylide complexes (Erker, 2005).
Role in Analytical Chemistry
Pentafluoropentanoic acid, when used as an ion-pairing reagent in reversed-phase chromatography, aids in the separation of multiclass antimicrobial residues in honey. Its efficiency in differentiating aminoglycosides and tetracyclines highlights its significant role in analytical chemistry (El Hawari et al., 2017).
In Borylation Chemistry
The compound has found applications in modern borylation chemistry. Its strong Lewis acidity and steric bulkiness make it a versatile reagent, facilitating various chemical reactions including hydrogenation and hydrosilylation (Lawson & Melen, 2017).
Environmental Toxicology
Pentafluoropentanoic acid's analogs, like pentafluorosulfanyl compounds, have been studied for their environmental properties. Their photolytic fate and hydrophobic characteristics provide insights into their environmental impact (Jackson & Mabury, 2009).
Material Science
Its derivatives, like pentafluorophenylboronic acid, catalyze the coupling of allylic alcohols with aromatic and heteroaromatic substrates. This process is significant in material science due to its efficiency and environmentally friendly byproducts (McCubbin et al., 2010).
Medicinal Chemistry
Pentafluoropentanoic acid and its derivatives have promising applications in medicinal chemistry. Their unique properties and chemical transformations are significant in the synthesis of fluorinated heterocyclic compounds, which are valuable in developing new pharmaceuticals (Saloutin et al., 1999).
properties
IUPAC Name |
4,4,5,5,5-pentafluoropentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O2/c6-4(7,5(8,9)10)2-1-3(11)12/h1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSIXPRDVJARSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633884 | |
Record name | 4,4,5,5,5-Pentafluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,5-Pentafluoropentanoic acid | |
CAS RN |
3637-31-8 | |
Record name | 4,4,5,5,5-Pentafluoropentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3637-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5,5-Pentafluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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